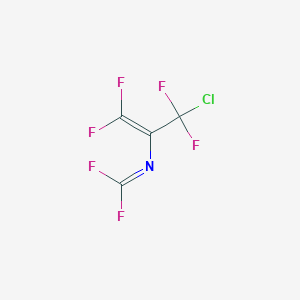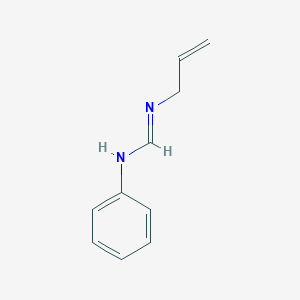
N-Phenyl-N'-prop-2-en-1-ylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-prop-2-en-1-ylmethanimidamide is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a methanimidamide moiety, which is further substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-prop-2-en-1-ylmethanimidamide typically involves the reaction of aniline with prop-2-en-1-ylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the formation of the imidamide linkage.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-Phenyl-N’-prop-2-en-1-ylmethanimidamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-prop-2-en-1-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of N-Phenyl-N’-prop-2-en-1-ylmethanimidamide oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-Phenyl-N’-prop-2-en-1-ylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-prop-2-en-1-ylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(1R)-1-Methyl-2-phenylethyl]prop-2-en-1-amine: A compound with a similar structure but different substituents.
N,N-Dimethyl-2-propanamine: Another amine with a different alkyl group attached to the nitrogen atom.
Uniqueness
N-Phenyl-N’-prop-2-en-1-ylmethanimidamide is unique due to its specific combination of a phenyl group and a prop-2-en-1-ylmethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
64547-27-9 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N-phenyl-N'-prop-2-enylmethanimidamide |
InChI |
InChI=1S/C10H12N2/c1-2-8-11-9-12-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,11,12) |
InChI Key |
TUNPCLIDNLNJQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
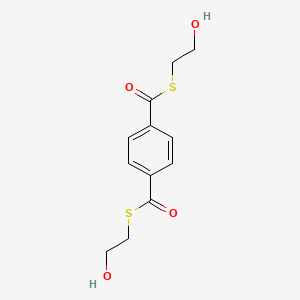
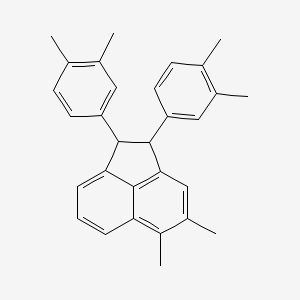
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
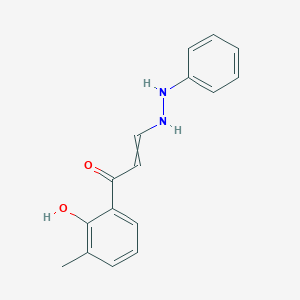
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
